molecular formula C11H9NO2 B180846 1,4-Naphthalenedione, 2-(methylamino)- CAS No. 14423-00-8

1,4-Naphthalenedione, 2-(methylamino)-

Cat. No.: B180846
CAS No.: 14423-00-8
M. Wt: 187.19 g/mol
InChI Key: FEWFXZPGPSWQJK-UHFFFAOYSA-N
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Description

Historical Context and Significance of Aminonaphthoquinones in Organic and Medicinal Chemistry

Naphthoquinones are natural pigments that are widely distributed in nature and have long been recognized for their vibrant colors and, more recently, for their significant biological activities. redalyc.org The introduction of an amino group to the naphthoquinone scaffold has been a pivotal strategy in medicinal chemistry, often leading to an enhancement of the compound's inherent biological properties. redalyc.orggriffith.edu.au Historically, the modification of the 1,4-naphthoquinone (B94277) structure by incorporating amino groups has been shown to boost anticancer, antibacterial, antiparasitic, and other biological activities. redalyc.orgnih.gov This has established aminonaphthoquinones as a critical class of compounds in the development of new therapeutic agents.

Scope and Relevance of Research on the 1,4-Naphthalenedione, 2-(methylamino)- Scaffold

The 1,4-Naphthalenedione, 2-(methylamino)- scaffold is a key subject of contemporary research due to its potential as a building block for more complex therapeutic agents. While research on this exact molecule is often integrated into broader studies of aminonaphthoquinones, its structural simplicity and synthetic accessibility make it an important starting point. For instance, studies on related 2-hydroxy-3-methylamino naphthoquinoidal derivatives have shown inhibitory activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, highlighting the potential of the methylamino functional group in this class of compounds. redalyc.org The research into such derivatives underscores the importance of the 2-amino-1,4-naphthoquinone core as a precursor for developing novel compounds with a wide range of applications in medicinal chemistry and materials science. bohrium.com

Overview of Naphthoquinone Scaffolds in Natural Products and Synthetic Compounds

The naphthoquinone scaffold is a common motif in a multitude of natural and synthetic compounds. nih.gov These structures are characterized by a naphthalene (B1677914) ring with two carbonyl groups, most commonly at the 1,4-positions. nih.gov Natural naphthoquinones like lapachol (B1674495), lawsone, juglone (B1673114), and plumbagin (B1678898) are found in various plants and have been utilized in traditional medicine. redalyc.org The inherent reactivity of the quinone ring, which can readily undergo redox cycling and participate in addition reactions, makes it a valuable component in the synthesis of drugs for cancer and infectious diseases. bohrium.com

The chemical diversity of naphthoquinone derivatives is vast, arising from the various substituents that can be introduced onto the core ring structure. nih.gov The modification of the 1,4-naphthoquinone moiety at the C2 and C3 positions is a common strategy to generate new compounds with enhanced biological activity. nih.gov These derivatives have demonstrated a remarkable spectrum of biological effects, including:

Anticancer Activity: Many naphthoquinone-based compounds, such as doxorubicin (B1662922) and daunorubicin, are established anticancer drugs. nih.gov Their cytotoxic effects are often attributed to the generation of reactive oxygen species (ROS) and the inhibition of enzymes like topoisomerase II. nih.gov

Antimicrobial Activity: Naphthoquinones have shown efficacy against a range of bacteria and fungi. bjournal.orgnih.gov For example, 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) has demonstrated significant in vitro activity against various staphylococci, streptococci, and bacilli. bjournal.org

Antiparasitic Activity: Derivatives of naphthoquinones have been investigated for their potential to treat parasitic diseases, including those caused by Trypanosoma cruzi and Toxoplasma gondii. redalyc.org

Other Biological Activities: The biological relevance of naphthoquinones extends to antiviral, anti-inflammatory, and insecticidal properties. mdpi.com

The continuous exploration of new synthetic routes and the evaluation of the biological activities of novel naphthoquinone derivatives remain a highly active area of research. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWFXZPGPSWQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162654
Record name 1,4-Naphthalenedione, 2-(methylamino)-
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14423-00-8
Record name 2-(Methylamino)-1,4-naphthoquinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Naphthalenedione, 2-(methylamino)-
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Record name 1,4-Naphthalenedione, 2-(methylamino)-
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Synthetic Methodologies and Chemical Transformations of 1,4 Naphthalenedione, 2 Methylamino and Its Derivatives

Established Synthetic Pathways for 1,4-Naphthalenedione, 2-(methylamino)-

The synthesis of 2-(methylamino)-1,4-naphthoquinone can be achieved through several established methods, primarily involving nucleophilic reactions with 1,4-naphthoquinone (B94277) or its derivatives.

Nucleophilic Addition Reactions of Amines to 1,4-Naphthoquinone

A primary method for synthesizing 2-amino-1,4-naphthoquinones is the direct reaction of amines with 1,4-naphthoquinone. This reaction proceeds via a Michael 1,4-addition, where the nitrogen atom of the amine acts as a nucleophile and attacks the naphthoquinone ring. researchgate.net The reaction of methylamine (B109427) with 1,4-naphthoquinone has been extensively studied under various experimental conditions. researchgate.net

The process involves the conjugate addition of the amine to the quinone, followed by oxidation of the intermediate to form the final product. scielo.br Often, the 1,4-naphthoquinone itself acts as the oxidizing agent, necessitating the use of two equivalents of the quinone for every one equivalent of the amine. scielo.br The reaction can be carried out in solvents like methanol (B129727) at room temperature. scielo.br

ReactantsReaction ConditionsProductKey Findings
1,4-Naphthoquinone and MethylamineMethanol, Room Temperature2-(Methylamino)-1,4-naphthoquinoneThe reaction proceeds via nucleophilic addition followed by oxidation. 1,4-Naphthoquinone can also serve as the oxidizing agent. scielo.br

Nucleophilic Substitution Reactions on Halogenated Naphthoquinone Derivatives

Another common pathway involves the nucleophilic substitution of a leaving group, typically a halogen, on the naphthoquinone ring. rsc.orgnih.gov For instance, 2,3-dichloro-1,4-naphthoquinone is a frequent starting material for the synthesis of 1,4-naphthoquinone derivatives. mdpi.com The reaction of a halogenated naphthoquinone with methylamine results in the replacement of the halogen atom with the methylamino group. rsc.orgsavemyexams.com

This method is advantageous as it can be highly regiospecific. rsc.org For example, the thermal reaction of 2-methoxy-1,4-naphthoquinone (B1202248) with methylamine leads to the specific replacement of the methoxy (B1213986) group. rsc.org The use of a suitable base, such as potassium carbonate, is often employed to facilitate the reaction. mdpi.com

ReactantsReaction ConditionsProductKey Findings
2,3-dichloro-1,4-naphthoquinone and MethylamineTetrahydrofuran (B95107), Potassium Carbonate, Room Temperature2-Chloro-3-(methylamino)-1,4-naphthoquinoneThis method allows for the synthesis of monosubstituted derivatives with high yields. mdpi.com
2-Methoxy-1,4-naphthoquinone and MethylamineThermal conditions2-(Methylamino)-1,4-naphthoquinoneThe reaction shows high regiospecificity, with substitution of the methoxy group. rsc.org

Catalyst-Assisted Synthetic Approaches (e.g., HClO4-SiO2)

To improve reaction efficiency and yield, various catalysts have been employed in the synthesis of 2-amino-1,4-naphthoquinones. rsc.orgnih.gov Lewis acids such as cerium(III) chloride (CeCl₃) and bismuth(III) chloride (BiCl₃) have been shown to catalyze the addition of amines to 1,4-naphthoquinone, leading to high yields in shorter reaction times. researchgate.netrsc.org

A particularly effective and environmentally friendly catalyst is perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂). ias.ac.inorganic-chemistry.orgorganic-chemistry.org This solid-supported catalyst is inexpensive, reusable, and allows for reactions to be carried out under mild, often solvent-free conditions. organic-chemistry.orgorganic-chemistry.orgrsc.org The use of HClO₄-SiO₂ has been demonstrated to be highly efficient for various organic transformations, including those involving amines. ias.ac.inrsc.orgnih.gov

CatalystReactantsReaction ConditionsAdvantages
CeCl₃1,4-Naphthoquinone and Amines-High yields (60-90%) in approximately 4 hours. researchgate.net
BiCl₃1,4-Naphthoquinone and AminesMild, sustainable conditionsBroad substrate scope, easy product extraction, and superior yields. rsc.org
HClO₄-SiO₂Various organic substratesRoom temperature, solvent-freeHighly efficient, inexpensive, reusable, and environmentally friendly. organic-chemistry.orgorganic-chemistry.orgrsc.org

Advanced Synthetic Strategies for Structurally Modified Derivatives

The core structure of 2-(methylamino)-1,4-naphthoquinone can be further modified to create a diverse library of derivatives with potentially enhanced or novel biological activities.

Introduction of Diverse Substituents (e.g., alkyl, aryl, heterocyclic, nitro, halogen)

The introduction of various substituents onto the naphthoquinone framework is a key strategy for developing new derivatives. This can be achieved by starting with appropriately substituted 1,4-naphthoquinones or by further reacting the initial 2-amino-1,4-naphthoquinone product. For instance, derivatives with different side chains at the 3-position of the 2-methyl-1,4-naphthoquinone ring have been synthesized. nih.gov

The synthesis of 2-substituted-1,4-naphthoquinones and 2,3-disubstituted 1,4-naphthoquinones has been carried out to explore their antiviral, antifungal, and anticancer activities. nih.gov The incorporation of halogen atoms, such as chlorine and bromine, into the aminonaphthoquinone skeleton is of particular interest for potentially modifying the compound's pharmacological properties. scielo.br

Mannich Reaction in Aminonaphthoquinone Synthesis

The Mannich reaction is a three-component condensation reaction that involves an enolizable carbonyl compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.combyjus.com The product is a β-aminocarbonyl compound known as a Mannich base. wikipedia.orgbyjus.com This reaction provides a versatile method for the aminoalkylation of various substrates. adichemistry.comnih.gov

In the context of aminonaphthoquinones, the Mannich reaction can be used to introduce aminomethyl groups. researchgate.net While 2-amino-1,4-naphthoquinone itself has poor nucleophilicity, it can react with methyleniminium salts to yield N-aminomethyl compounds. researchgate.net The reaction mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the carbonyl compound. wikipedia.orgadichemistry.com This powerful reaction has been utilized in the synthesis of a wide range of biologically active molecules. byjus.comnih.govorganic-chemistry.org

Synthesis of Fused Ring Systems and Polycyclic Naphthoquinones

The scaffold of 2-amino-1,4-naphthoquinones, including the 2-(methylamino) derivative, serves as a valuable precursor for the construction of a variety of nitrogen-containing heterocyclic ring systems fused to the naphthoquinone core. researchgate.netnih.gov These fused structures are of significant interest due to their prevalence in biologically active molecules and materials science. The reactivity of the amino group in conjunction with the quinone ring allows for a range of cyclization strategies.

One notable method involves the reaction of 2-amino-1,4-naphthoquinone with aldehydes under acidic conditions. For instance, treatment with a catalytic amount of trifluoroacetic acid facilitates a reaction that leads to the formation of substituted 1H-2,4-dihydronaphtho[2,3-d] nih.govresearchgate.netoxazine-5,10-diones. researchgate.net This transformation proceeds through an initial C-3 alkylation followed by cyclization, trapping another molecule of the aldehyde in a process akin to a Diels-Alder reaction to form the oxazine (B8389632) ring. researchgate.net

Similarly, fused imidazole (B134444) and oxazole (B20620) derivatives can be synthesized from substituted amino-1,4-naphthoquinones. The reaction of 2,6-disubstituted-3-chloro-7-amino-1,4-naphthoquinones in an acidic medium can lead to the formation of an oxazole ring. biointerfaceresearch.com The reaction of 1,4-naphthoquinone with diamines like o-phenylenediamine (B120857) is also a known route to produce fused polycyclic systems, such as benzo[a]phenazine (B1654389) derivatives, where an amino-naphthoquinone is a proposed intermediate. tsijournals.com

The Diels-Alder reaction provides a powerful tool for constructing polycyclic hydroanthraquinone frameworks from naphthoquinone dienophiles. nih.govnih.gov While many examples start with other 2-substituted naphthoquinones, the principle is applicable to derivatives of 2-(methylamino)-1,4-naphthalenedione, enabling the synthesis of complex, highly substituted polycyclic structures. nih.gov

Table 1: Examples of Fused Ring Systems from Amino-Naphthoquinone Derivatives

Starting MaterialReagent(s)Product TypeReference
2-Amino-1,4-naphthoquinoneAldehydes, Trifluoroacetic acid1H-2,4-Dihydronaphtho[2,3-d] nih.govresearchgate.netoxazine-5,10-dione researchgate.net
2,6,7-N-substituted-3-chloro-1,4-naphthoquinoneAcetic anhydride, H₂SO₄Fused Oxazole biointerfaceresearch.com
1,4-Naphthoquinoneo-PhenylenediamineBenzo[a]phenazine tsijournals.com

Photochemical Transformations of 2-Methylamino-1,4-Naphthoquinone

The photochemical behavior of 2-alkylamino-1,4-naphthoquinones is characterized by unique transformations, including photoacylation and photoalkylation, which allow for the introduction of new functional groups at the C-3 position of the naphthoquinone ring. rsc.org

Irradiation of a benzene (B151609) solution containing a 2-alkylamino-1,4-naphthoquinone, an aldehyde, and benzophenone (B1666685) as a sensitizer (B1316253) can lead to high yields of 3-acyl-2-alkylamino-1,4-naphthoquinones. rsc.org The proposed mechanism involves the excited triplet state of benzophenone abstracting a hydrogen atom from the aldehyde to form an acyl radical. This radical then attacks the naphthoquinone, leading to the acylated product. A similar process occurs in photoalkylation reactions when cyclic ethers like tetrahydrofuran or dioxane are used instead of aldehydes, resulting in 3-alkyl derivatives. rsc.org The isolation of a 1,4-dihydroxy-naphthalene intermediate from these reactions suggests that the process involves hydroquinone (B1673460) derivatives. rsc.org

More recent studies have utilized the photochemical properties of 2-amino-1,4-naphthoquinones in visible-light-promoted, photocatalyst-free reactions. In these systems, the 2-amino-1,4-naphthoquinone itself can act as a photosensitizer. acs.org For example, it can activate perfluoroalkyl iodides through a photoredox process to generate perfluoroalkyl radicals. These radicals then participate in subsequent reactions, such as the perfluoroalkyl-alkenylation of alkenes, demonstrating a modern application of the inherent photochemical reactivity of this class of compounds. acs.org Furthermore, visible-light-induced C-H alkylation of 2-amino-1,4-naphthoquinones with reagents like cyclobutanone (B123998) oxime esters has been achieved under mild, redox-neutral conditions. rsc.org

The study of the photolysis of 2-amino-1,4-naphthoquinone derivatives has shown that the process is influenced by the solvent, and the formation of precursors to the final photoproducts can be observed at low temperatures (77°K). researchgate.net

Table 2: Photochemical Reactions of 2-Alkylamino-1,4-Naphthoquinones

Reaction TypeReagentsKey FeaturesReference
PhotoacylationAldehyde, BenzophenoneForms 3-acyl derivatives via a radical process. rsc.org
PhotoalkylationCyclic ether, BenzophenoneForms 3-alkyl derivatives. rsc.org
Perfluoroalkyl-alkenylationAlkene, Perfluoroalkyl iodide2-Amino-1,4-naphthoquinone acts as a photocatalyst. acs.org
C-H AlkylationCyclobutanone oxime esterVisible-light-induced, photocatalyst-free. rsc.org

Green Chemistry Approaches in 1,4-Naphthalenedione, 2-(methylamino)- Synthesis

In line with the principles of green chemistry, several methodologies have been developed for the synthesis of 2-amino-1,4-naphthoquinone derivatives that are more environmentally friendly, efficient, and sustainable. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing milder reaction conditions.

One-pot syntheses represent a key green strategy. The reaction of 1,4-naphthoquinone with various amines can be carried out in a single step, often in a green solvent like methanol, to produce the desired 2-amino derivatives, thereby reducing the need for intermediate purification steps and minimizing solvent waste. griffith.edu.au

The use of catalysts to improve reaction efficiency under mild conditions is another cornerstone of green synthesis. Bismuth trichloride (B1173362) (BiCl₃) has been employed as a low-cost and effective Lewis acid catalyst for the synthesis of 2-amino-1,4-naphthoquinones from 1,4-naphthoquinone and amines. rsc.org This method features mild conditions and straightforward product extraction. Similarly, copper(II) acetate (B1210297) has been used as a catalyst for the oxidative coupling of anilines with 1,4-naphthoquinone, leading to faster, cleaner reactions with higher yields compared to uncatalyzed processes. acs.org

Mechanochemistry, which involves reactions conducted by grinding solids together in the absence of a solvent, offers a significant green advantage. A solvent-free method for the regioselective amination of 1,4-naphthoquinone has been developed using a ball mill. rsc.org This technique avoids the use of bulk solvents, often leads to shorter reaction times, and simplifies product isolation.

Furthermore, the principles of biocatalysis have been applied to naphthoquinone synthesis. While not directly demonstrated for the methylamino derivative, enzymes like laccase have been used in one-pot reactions to synthesize other substituted naphthoquinones under mild, aqueous conditions, with air as the oxidant and water as the only byproduct. rsc.org Such biocatalytic and organocatalytic approaches, for instance using L-proline in ethanol, represent a promising frontier for the green synthesis of the target compound. thieme-connect.com

Table 3: Green Synthetic Approaches for 2-Amino-1,4-Naphthoquinone Derivatives

Green ApproachCatalyst/ConditionsAdvantagesReference(s)
One-pot SynthesisMethanol, ambient temperatureReduced workup, less waste griffith.edu.au
Lewis Acid CatalysisBiCl₃, mild conditionsLow cost, sustainable, high yield rsc.org
Oxidative CouplingCopper(II) acetateCleaner reaction, higher efficiency acs.org
MechanochemistryBall-milling, solvent-freeAvoids bulk solvents, simple workup rsc.org
BiocatalysisLaccase, aqueous bufferUses renewable enzyme, mild conditions, water is the only byproduct rsc.org
OrganocatalysisL-proline, ethanolEnvironmentally friendly catalyst and solvent thieme-connect.com

Advanced Spectroscopic and Structural Characterization of 1,4 Naphthalenedione, 2 Methylamino Analogues

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Elucidating Molecular Architecture

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(alkylamino)-1,4-naphthalenedione derivatives. Both ¹H and ¹³C NMR, along with two-dimensional techniques like gDQCOSY and gHSQCAD, provide unambiguous assignment of proton and carbon signals, which is crucial for confirming the molecular structure. nih.govresearchgate.net

In a study of C(3) substituted 2-(n-alkylamino)-3R-naphthalene-1,4-dione (where n-alkyl ranges from methyl to octyl, and R can be H, Cl, Br, or CH₃), detailed NMR analysis was conducted in DMSO-d₆. nih.govresearchgate.net The chemical shifts of the protons and carbons are influenced by the nature of the substituent at the C(3) position and the length of the n-alkyl chain. nih.govresearchgate.net For instance, the ¹H NMR spectra of these compounds allow for the clear distinction of aromatic and aliphatic protons, as well as the amine proton. nih.govresearchgate.net

Two-dimensional NMR experiments are particularly valuable in assigning the complex spectra of these molecules. nih.govresearchgate.net For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish the connectivity between protons and carbons that are separated by two or three bonds, which is essential for confirming the substitution pattern on the naphthoquinone ring. scielo.br The coupling patterns observed in ¹H NMR spectra, such as the ortho-coupling of hydrogens, further aid in the structural analysis. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-(methylamino)-1,4-naphthalenedione Analogues in CDCl₃

Compound H-3 H-5 H-6 H-7 H-8 NH N-CH₃
2-(methylamino)-1,4-naphthalenedione 5.85 (s) 8.08 (dd) 7.63 (td) 7.73 (td) 8.15 (dd) 6.0 (br s) 3.05 (d)
2-chloro-3-(methylamino)-1,4-naphthalenedione - 8.12 (dd) 7.70 (td) 7.78 (td) 8.18 (dd) 6.5 (br s) 3.25 (d)
2-bromo-3-(methylamino)-1,4-naphthalenedione - 8.10 (dd) 7.68 (td) 7.76 (td) 8.16 (dd) 6.8 (br s) 3.30 (d)

Data compiled from various spectroscopic studies. The exact chemical shifts may vary depending on the solvent and concentration.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the characteristic functional groups present in 2-(methylamino)-1,4-naphthalenedione and its analogues. These techniques probe the vibrational modes of molecules, providing a fingerprint that is unique to the compound's structure. scielo.brresearchgate.net

In the FTIR spectra of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, characteristic bands corresponding to various functional groups have been identified. scielo.br The N-H stretching vibration typically appears in the region of 3180-3290 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibrations of the naphthoquinone ring are observed as two distinct bands, often around 1675 cm⁻¹ and 1635 cm⁻¹. scielo.br The stretching vibrations of the C=C bonds within the aromatic rings are found near 1593 cm⁻¹. scielo.br Furthermore, a coupled mode of C=C and C-N stretching is observed around 1560 cm⁻¹. scielo.br

Raman spectroscopy provides complementary information. For instance, the C=O stretching modes are also observable in Raman spectra. scielo.br In a study on 2-bromo-3-methylamino-1,4-naphthoquinone (BMANQ) adsorbed on silver nanoparticles, Surface Enhanced Raman Spectroscopy (SERS) revealed intense signals for the C=O stretching, C-Br stretching, and NH₂ vibrations. nih.gov This suggests a specific orientation of the molecule on the silver surface. nih.gov

Table 2: Key Infrared Absorption Frequencies (cm⁻¹) for Functional Groups in 2-(methylamino)-1,4-naphthalenedione Analogues

Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H Stretch 3180 - 3290
C=O Stretch (Quinone) 1670 - 1690 and 1630 - 1640
C=C Stretch (Aromatic) ~1590
C=C and C-N Coupled Stretch ~1560

Data is a generalized representation from various sources.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Several crystal structures of 2-(alkylamino)-1,4-naphthalenedione derivatives have been reported. For example, the crystal structure of 2-bromo-3-(methylamino)naphthalene-1,4-dione (BrA1) has been determined to crystallize in the triclinic space group P-1. acs.org Similarly, a 2-amino-1,4-naphthoquinone derivative, C₁₇H₁₃NO₂, was found to crystallize in the orthorhombic space group P2₁2₁2₁. nih.gov

The analysis of the crystal packing reveals various intermolecular interactions, such as hydrogen bonding, halogen bonding, π-π stacking, and C-H···O interactions. nih.govnih.gov In one derivative, halogen bonding between a bromine atom and a carbonyl oxygen leads to the formation of a linear chain. nih.gov C-H···O interactions and π-π stacking can further extend the supramolecular assembly into two and three dimensions. nih.gov These intermolecular interactions are crucial for understanding the physical properties and biological activity of these compounds. nih.gov

Table 4: Crystallographic Data for Selected 2-Amino-1,4-Naphthoquinone Analogues

Compound Crystal System Space Group Key Intermolecular Interactions
2-bromo-3-(methylamino)naphthalene-1,4-dione Triclinic P-1 Halogen bonding, C-H···O
C₁₇H₁₃NO₂ Orthorhombic P2₁2₁2₁ Hydrogen bonding, π-π stacking
2-anilino-1,4-naphthoquinone (B11863833) Monoclinic P2₁/n N-H···O hydrogen bonds

This table presents a summary of published crystallographic data.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions and the extent of conjugation in 2-(methylamino)-1,4-naphthalenedione and its analogues. The absorption of UV or visible light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones.

The electronic absorption spectra of aminonaphthoquinones typically exhibit multiple absorption bands. For instance, in the case of 2-((pyridin-2-yl)methylamino)naphthalene-1,4-dione, a band observed near 336 nm is assigned to the HOMO to LUMO transition. semanticscholar.org The spectra of 2-bromo-3-(methylamino)naphthalene-1,4-dione (BrA1) show broadbands in both the UV and visible regions. acs.org These are attributed to π → π* and n → π* charge-transfer transitions, respectively. acs.org

The position and intensity of these absorption bands are sensitive to the substituents on the naphthoquinone ring and the solvent used. For example, the UV-Vis spectra of various 2-(nitrophenylamino)-1,4-naphthoquinone derivatives show multiple absorption maxima (λ_max) in methanol (B129727), with bands typically observed in the ranges of 260-272 nm, 315-350 nm, and 430-450 nm. mdpi.com The interpretation of these spectra is often aided by computational methods like density functional theory (DFT) to assign the observed electronic transitions. osti.gov

Table 5: Representative UV-Vis Absorption Maxima (λ_max, nm) for 2-(methylamino)-1,4-naphthalenedione Analogues in Methanol

Compound λ_max 1 (nm) λ_max 2 (nm) λ_max 3 (nm)
2-(2,4-dinitrophenylamino)-3-chloro-1,4-naphthoquinone 265 315 448
2-(4-fluoro-2-nitrophenylamino)-1,4-naphthoquinone 268 345 435
2-(4-chloro-2-nitrophenylamino)-1,4-naphthoquinone 272 350 450

Data compiled from studies on related nitrophenylamino derivatives.

Electrochemical Analysis: Cyclic Voltammetry and Redox Properties of Aminonaphthoquinones

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox properties of aminonaphthoquinones. nih.govnih.gov The biological activity of many naphthoquinone derivatives is linked to their ability to undergo redox cycling. nih.gov

The electrochemical behavior of 1,4-naphthoquinone (B94277) derivatives typically involves reversible or quasi-reversible reduction and oxidation processes. marmara.edu.trresearchgate.net In a study of 1,4-naphthoquinone-amino acid derivatives, cyclic voltammetry in a DMSO-based electrolyte revealed that the half-wave potentials (E₁/₂) for the redox reaction were around -1.24 V for one series of compounds and -1.12 V for another. nih.gov The introduction of electron-withdrawing substituents, such as a chloride atom, can facilitate the reduction process. nih.gov

The electrochemical reduction of 2-hydroxy-1,4-naphthoquinone in acetonitrile shows two couples of anodic and cathodic peaks, indicating a multi-step electron transfer process. jlu.edu.cn The redox potentials of these compounds are influenced by the substituents on the naphthoquinone ring. For example, the introduction of different substituents to the 1,4-naphthoquinone structure can shift the peak potentials to more positive values. mdpi.com The electrochemical processes can also be adsorption-controlled, as demonstrated in studies using an impregnated graphite electrode. mdpi.com

Table 6: Electrochemical Parameters for Selected Naphthoquinone-Amino Acid Derivatives

Compound E_pc (V) E_pa (V) ΔE_p (V) E₁/₂ (V) i_pa/i_pc
3b -1.27 -1.21 0.06 -1.24 0.9
3c -1.27 -1.21 0.06 -1.24 1.0
4a -1.09 -1.03 0.06 -1.06 1.0
4b -1.15 -1.09 0.06 -1.12 1.0

Potentials are given with respect to an Ag/Ag⁺ pseudo-reference electrode. Data from a study on naphthoquinone-amino acid derivatives.

Mechanisms of Action and Cellular Targets of 1,4 Naphthalenedione, 2 Methylamino

Redox Cycling and Reactive Oxygen Species (ROS) Generation

A principal mechanism through which many naphthoquinone derivatives exert their biological effects is via redox cycling, a process that leads to the generation of reactive oxygen species (ROS). While direct and extensive studies on 1,4-Naphthalenedione, 2-(methylamino)- are limited, the behavior of related compounds provides significant insights.

The core structure of 1,4-naphthoquinone (B94277) is susceptible to one- and two-electron reductions. The one-electron reduction forms a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) radical in the process. This futile cycle can be repeated, leading to a significant accumulation of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals. This cascade of events contributes to a state of oxidative stress within the cell.

Research on the photolysis of 2-amino- and 2-methylamino-1,4-naphthoquinone has shown that these compounds can undergo photoreduction, a process that can initiate redox cycling. researchgate.net The general cytotoxicity of quinones is often attributed to this redox cycling mechanism. researchgate.net

Interaction with Cellular Thiols and Glutathione (B108866) Depletion

Cellular thiols, particularly the abundant antioxidant glutathione (GSH), play a crucial role in mitigating oxidative stress and detoxifying electrophilic compounds. Naphthoquinones are known to interact with and deplete cellular glutathione pools through two primary mechanisms: direct arylation of the thiol group and by catalyzing the oxidation of GSH to glutathione disulfide (GSSG) during redox cycling.

While specific studies on the direct interaction of 1,4-Naphthalenedione, 2-(methylamino)- with glutathione are not extensively documented, research on analogous 2-amino-1,4-naphthoquinone derivatives demonstrates a clear impact on cellular thiol status. Treatment of cells with these derivatives has been shown to reduce the levels of reduced glutathione (GSH), indicating an induction of oxidative stress. This depletion of the primary cellular antioxidant leaves the cell more vulnerable to damage from ROS.

Modulation of DNA Synthesis and Integrity

The integrity and faithful replication of DNA are paramount for cell survival. Several naphthoquinone derivatives have been shown to interfere with these processes through various mechanisms, ultimately leading to cytotoxicity in rapidly proliferating cells.

DNA Intercalation and Alkylation

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and subsequent cell death. Several studies have highlighted the potential of naphthoquinone derivatives as topoisomerase inhibitors.

Although direct testing of 1,4-Naphthalenedione, 2-(methylamino)- as a topoisomerase inhibitor is not widely reported, studies on structurally related 2-amino-1,4-naphthoquinone derivatives have shown that they can exert their cytotoxic effects through the inhibition of topoisomerase II. This suggests that inhibition of this critical enzyme could be a plausible mechanism of action for 1,4-Naphthalenedione, 2-(methylamino)-.

Interference with Electron Transport Systems (Mitochondrial Respiration)

Mitochondria, the powerhouses of the cell, are a key target for many cytotoxic compounds. The electron transport chain (ETC) within the mitochondria is responsible for the bulk of cellular ATP production through oxidative phosphorylation. The structural similarity of naphthoquinones to coenzyme Q, a vital component of the ETC, suggests a potential for interference.

While specific data on the effect of 1,4-Naphthalenedione, 2-(methylamino)- on mitochondrial respiration is limited, related naphthoquinone derivatives have been shown to interact with and inhibit components of the electron transport chain. ontosight.ai This interference can disrupt ATP synthesis, increase ROS production from the mitochondria, and trigger the intrinsic apoptotic pathway.

Signaling Pathway Modulation

Recent research has begun to uncover the ability of naphthoquinone derivatives to modulate specific cellular signaling pathways, opening new avenues for understanding their biological effects.

A significant finding for 1,4-Naphthalenedione, 2-(methylamino)- is its identification as an inhibitor of the microphthalmia-associated transcription factor (MITF) molecular pathway. google.com MITF is a key regulator of melanocyte development, survival, and pigmentation. Its dysregulation is implicated in the development of melanoma. By inhibiting the MITF pathway, 1,4-Naphthalenedione, 2-(methylamino)- presents a potential mechanism for its observed anticancer activity in melanoma cell lines. google.com

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB signaling pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. While direct studies on 1,4-Naphthalenedione, 2-(methylamino)- are not extensively documented, related naphthoquinone derivatives have demonstrated significant inhibitory effects on the NF-κB pathway. For instance, other 1,4-naphthoquinone derivatives have been shown to suppress NF-κB activation, which is critical in their anticancer effects. This inhibition is often associated with the compound's ability to interfere with the cellular redox state, which in turn can modulate the activity of kinases and other proteins involved in the NF-κB signaling cascade. The activity of a substituted anilino naphthoquinone has been associated with its redox properties, which can be modulated by the substituents on the aromatic ring and the amino group, thereby influencing its biological activity and interactions with biomolecules. nih.gov

ERK and PI3K Signaling Pathway Involvement

The Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K) pathways are critical for cell growth, proliferation, and survival. Dysregulation of these pathways is a common driver of tumorigenesis. Studies on various 1,4-naphthoquinone derivatives have revealed their ability to modulate these signaling cascades. For example, certain derivatives have been shown to induce apoptosis in cancer cells by downregulating the phosphorylation of ERK and Akt, a key downstream effector of the PI3K pathway. nih.gov This downregulation is often linked to the generation of reactive oxygen species (ROS), which can activate or inhibit various signaling proteins. nih.gov While specific data for the 2-(methylamino)- derivative is not available, it is plausible that it could share this mechanism of action, given the established role of the naphthoquinone core in influencing these pathways. In some cancer cells, ROS can inactivate PTEN, which facilitates PI3K/Akt/mTOR signaling and leads to tumor progression. mdpi.com

Nrf2/ARE Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is the primary regulator of cellular defense against oxidative stress. Interestingly, while many naphthoquinones induce oxidative stress, some can also activate the Nrf2/ARE pathway, leading to the expression of antioxidant and detoxifying enzymes. This dual role suggests a complex interplay between the pro-oxidant and potential antioxidant-promoting activities of these compounds. The activation of Nrf2 is a key mechanism for cell survival under conditions of oxidative stress. nih.gov Although direct evidence for 1,4-Naphthalenedione, 2-(methylamino)- is absent, the general ability of quinones to interact with cysteine residues on Keap1, the main repressor of Nrf2, suggests a potential for Nrf2 activation. nih.gov

Signaling PathwayGeneral Effect of 2-Amino-1,4-Naphthoquinone DerivativesPotential Implication for 1,4-Naphthalenedione, 2-(methylamino)-
NF-κB Inhibition of activationPotential anti-inflammatory and anti-proliferative effects
ERK/PI3K Downregulation of phosphorylationPotential induction of apoptosis and inhibition of cell growth
Nrf2/ARE Potential for activationPossible cytoprotective effects against oxidative stress

Induction of Programmed Cell Death Mechanisms

A key feature of potential anticancer agents is their ability to induce programmed cell death in malignant cells. The 2-amino-1,4-naphthoquinone scaffold has been associated with the induction of both apoptosis and autophagy.

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Many 1,4-naphthoquinone derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines. nih.govnih.govnih.gov This is often achieved through the intrinsic pathway, involving mitochondrial dysfunction and the activation of caspases. nih.gov For instance, some derivatives have been observed to increase the population of apoptotic cells and cause cell cycle arrest. nih.govmdpi.com Annexin V-FITC/PI staining assays have confirmed that certain 2-amino-1,4-naphthoquinone derivatives induce apoptosis as the mode of cell death. nih.gov While high concentrations of some cytotoxic compounds can lead to necrosis, apoptosis is the more commonly reported mechanism for this class of molecules at therapeutic concentrations.

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. Recent studies have highlighted that some 2-amino-1,4-naphthoquinone derivatives can induce autophagy in cancer cells. mdpi.comnih.gov For example, a specific derivative was found to induce autophagy in A549 lung cancer cells by promoting the recycling of the epidermal growth factor receptor (EGFR). mdpi.comnih.gov The regulation of autophagy is complex and can be influenced by the cellular context and the specific chemical structure of the inducing agent. The interplay between autophagy and apoptosis is a critical determinant of the ultimate fate of the cell.

Programmed Cell DeathGeneral Effect of 2-Amino-1,4-Naphthoquinone DerivativesPotential Implication for 1,4-Naphthalenedione, 2-(methylamino)-
Apoptosis Potent induction in cancer cellsPotential to eliminate malignant cells
Necrosis Generally observed at higher, more toxic concentrationsLess likely to be the primary therapeutic mechanism
Autophagy Induction and regulation, potentially leading to cell deathA possible additional mechanism for its anticancer activity

Enzyme Target Specificity and Molecular Interactions

The biological effects of 2-amino-1,4-naphthoquinone derivatives are mediated by their interaction with specific molecular targets, primarily enzymes that are critical for cancer cell survival and proliferation.

One of the most important reported mechanisms for the cytotoxic effects of naphthoquinones is the inhibition of topoisomerase II. researchgate.net These enzymes are essential for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death. Molecular docking studies have suggested that 2-amino-1,4-naphthoquinone derivatives can bind to the active site of topoisomerase II. researchgate.net

Another key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in various cancers. acs.org Some anilino-1,4-naphthoquinones have been identified as potent EGFR tyrosine kinase inhibitors. acs.org The naphthoquinone scaffold can mimic the quinazoline (B50416) ring of known EGFR inhibitors like erlotinib. acs.org

Furthermore, the proteasome, a multi-enzyme complex responsible for protein degradation, has been identified as a target for some naphthoquinone derivatives. nih.gov Inhibition of the proteasome leads to the accumulation of misfolded proteins and the induction of apoptosis.

Enzyme TargetGeneral Effect of 2-Amino-1,4-Naphthoquinone DerivativesPotential Implication for 1,4-Naphthalenedione, 2-(methylamino)-
Topoisomerase II InhibitionInduction of DNA damage and apoptosis
EGFR Tyrosine Kinase InhibitionBlockade of pro-survival signaling pathways
Proteasome InhibitionAccumulation of toxic proteins and apoptosis

Structure Activity Relationship Sar Studies of 1,4 Naphthalenedione, 2 Methylamino Derivatives

Influence of the Methylamino Group on Biological Activity and Reactivity

The presence of an amino group at the C-2 position of the 1,4-naphthoquinone (B94277) scaffold is a critical determinant of the molecule's biological activity and chemical reactivity. This substitution significantly modulates the electronic properties of the quinone system. The nitrogen atom's lone pair of electrons can be donated into the naphthoquinone ring, which affects its redox potential and susceptibility to nucleophilic attack. nih.govresearchgate.net

The activity of substituted anilino-naphthoquinones, for example, is closely associated with their redox properties. The amino group can alter these physicochemical characteristics, thereby modifying the compound's biological activity and its interactions with biomolecules like proteins and DNA. nih.gov Studies have shown that the introduction of amino groups into the 1,4-naphthoquinone structure can lead to an enhancement of anticancer, antibacterial, and antiparasitic activities. nih.gov

Furthermore, methylation of the amino group, as in 2-(methylamino)-1,4-naphthalenedione, can influence the compound's lipophilicity and its ability to form hydrogen bonds, which are key factors in drug-target interactions. While 2-hydroxylation can render 1,4-naphthoquinones less active by stabilizing the quinoid structure and lowering the one-electron reduction potential, methylation at the C-2 position also lowers reduction potentials, which suggests that redox cycling and electrophilic addition would become less efficient. researchgate.net This modulation is a key aspect of the SAR, as the biological effects of naphthoquinones are often linked to their ability to undergo redox cycling and to act as electrophiles. researchgate.netnih.gov

Impact of Substituents at Position 3 (e.g., pyrrolidine (B122466), piperidine (B6355638), halogens, nitro, alkyl groups)

The introduction of various substituents at the C-3 position of the 2-(methylamino)-1,4-naphthalenedione core has been a major focus of SAR studies to develop derivatives with enhanced or novel biological activities.

Pyrrolidine and Piperidine: The introduction of cyclic amine moieties like pyrrolidine and piperidine at the C-3 position has been explored. For instance, the synthesis of 2-chloro-3-{[2-(piperidinyl-4)ethyl]amino}naphthalene-1,4-dione has been reported as part of efforts to create new biologically active compounds. researchgate.net The synthesis of amide derivatives, such as 2-Chloro-3-{[2-(morpholinyl-4)-2-oxoethyl]amino}naphthalene-1,4-dione and 2-Chloro-3-{[2-oxo-2-(piperidinyl-4)ethyl]amino}naphthalene-1,4-dione, has also been accomplished to modify the biological activity of the parent 1,4-naphthoquinone. researchgate.net

Halogens: Halogen atoms are frequently used substituents in medicinal chemistry to modulate a compound's electronic and lipophilic properties. In the context of 1,4-naphthoquinone derivatives, halogenation can significantly influence biological activity. For example, a SAR study on 2-anilino-1,4-naphthoquinones revealed that a fluoro group at the C-3 position resulted in better minimum inhibitory concentration (MIC) against E. coli, whereas a fluoro group at C-4 diminished antibacterial activity. mdpi.com The presence of a chlorine atom at C-3 in 2-amino-3-chloro-1,4-naphthoquinone derivatives is a common feature in compounds synthesized for anticancer evaluation. nih.gov The electronegativity of a chlorine group at position 3 has been noted to be decisive for achieving good yields in subsequent nitration reactions. mdpi.comresearchgate.net

Nitro Group: The introduction of a nitro group, a strong electron-withdrawing group, can drastically alter the electronic profile and biological activity of the naphthoquinone scaffold. The synthesis of nitrated 3-R-2-(phenylamino)-1,4-naphthoquinone derivatives has been explored to enhance their antimicrobial properties. mdpi.comresearchgate.net Introducing a highly electron-withdrawing nitro group can reactivate the C-3 position towards further substitution. mdpi.com The presence of a nitro group can influence a compound's polarity and its potential for nucleophilic addition to biological targets like proteins and enzymes. mdpi.com

Alkyl Groups: The addition of alkyl chains at the C-3 position has been shown to be a viable strategy for modifying the biological activity of the 2-methyl-1,4-naphthoquinone core. For example, in a series of 2-methyl-1,4-naphthoquinone derivatives, the length of the alkyl side chain at the C-3 position was found to be a key determinant of activity. Derivatives with C-14 and C-16 tails demonstrated the highest in vitro bioactivity, showing a significant increase in carboxylated osteocalcin (B1147995) synthesis compared to menaquinone-4 (MK-4). nih.gov However, longer side chain lengths led to a decrease in bioactivity, highlighting an optimal length for this particular interaction. nih.gov Studies on lawsone (2-hydroxy-1,4-naphthoquinone) derivatives have also shown that 3-C-alkyl substituents can lead to highly cytotoxic compounds. nih.gov

Role of Aromatic Ring Substitutions on Pharmacological Profiles

When the methylamino group at the C-2 position is part of a larger aromatic system, such as in 2-anilino-1,4-naphthoquinone (B11863833) derivatives, substitutions on this appended aromatic ring offer another avenue for modulating pharmacological activity. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can fine-tune the molecule's properties.

For instance, a study on 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives found that an m-acetylphenylamino group conferred the most potent cytotoxic activity against HepG2, HuCCA-1, and A549 cancer cell lines. mdpi.com In contrast, the p-acetylphenylamino derivative was most potent against the MOLT-3 cell line. mdpi.com This demonstrates that the substitution pattern on the phenylamino (B1219803) moiety is critical for cell-line-specific cytotoxicity.

Further research on naphthoquinone derivatives bearing PhNH and 4-HO-PhNH moieties indicated that these groups are crucial for anticancer and anti-metastatic activity. mdpi.com The presence of electron-withdrawing groups on the aniline (B41778) ring of anilino-naphthoquinone derivatives was found to be necessary for the formation of dianilino derivatives, which favors the second nucleophilic substitution. nih.gov Conversely, electron-donating groups on the aniline favor Michael addition. nih.gov

Correlation Between Redox Properties and Biological Potency

A fundamental aspect of the biological activity of 1,4-naphthoquinone derivatives is their ability to participate in redox cycling. researchgate.netmdpi.com This process involves the acceptance of one or two electrons to form a semiquinone radical anion or a hydroquinone (B1673460) dianion, respectively. researchgate.net In an aerobic environment, this can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, which can induce oxidative stress and cause damage to cellular components like DNA, lipids, and proteins, ultimately leading to cell death. nih.govmdpi.comresearchgate.net

The biological potency of these compounds is often directly correlated with their redox potential. The nature of the substituents on the naphthoquinone ring directly influences this potential. Electron-donating groups generally lower the redox potential, while electron-withdrawing groups increase it. researchgate.net

For example, methylation at the C-2 position, as in 2-methyl-1,4-naphthoquinone, lowers the reduction potential, which may make redox cycling less efficient compared to the unsubstituted 1,4-naphthoquinone. researchgate.netnih.gov Studies comparing 1,4-naphthoquinone (1,4-NQ), 2-methyl-1,4-naphthoquinone (2-Me-1,4-NQ), and 2,3-dimethyl-1,4-naphthoquinone (B1194737) (2,3-diMe-1,4-NQ) showed that the potency for quinone-stimulated redox cycling was in the order of 1,4-NQ ≈ 2-Me-1,4-NQ >> 2,3-diMe-1,4-NQ. nih.gov This suggests that while the methyl group in 2-Me-1,4-NQ does modulate the redox properties, it does not completely abolish its capacity for redox cycling.

Stereochemical Considerations in Activity Modulation

While the core 1,4-naphthoquinone structure is planar and achiral, the introduction of chiral centers in its substituents can lead to stereoisomers with potentially different biological activities. The spatial arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors.

Furthermore, enantioselective syntheses of functionalized derivatives related to naphthoquinones have been developed, indicating an academic and industrial interest in obtaining enantiomerically pure compounds. researchgate.net This pursuit is often driven by the observation that different enantiomers of a drug can have distinct pharmacological and toxicological profiles. The development of novel chiral catalysts for asymmetric reactions involving these scaffolds underscores the recognized importance of stereochemistry in creating bioactive molecules. researchgate.net

While direct evidence for 2-(methylamino)-1,4-naphthalenedione is pending, the principles established from related structures strongly suggest that if a chiral center is introduced, for example, in an alkyl or aminoalkyl substituent at the C-3 position, the resulting enantiomers or diastereomers would likely exhibit different potencies and selectivities. Future research in this area would be valuable for the rational design of more effective and safer naphthoquinone-based therapeutic agents.

Data Tables

Table 1: Cytotoxicity of Selected 1,4-Naphthoquinone Derivatives

CompoundDerivative TypeCancer Cell LineIC₅₀ (µM)Citation
Compound 19 8-fluoro, 2,5-dihydroxy, 7-methyljugloneHeLa5.3 nih.gov
DU1456.8 nih.gov
Compound 5i 2-Amino-1,4-naphthoquinone derivativeA5496.15 nih.gov
Compound 5 2,5-dihydroxy, 7-methyljugloneHeLa10.1 nih.gov
DU1459.3 nih.gov
Compound 14 Substituted 1,4-naphthoquinoneMCF-715 researchgate.net

Table 2: Antibacterial Activity of a 2-Amino-1,4-naphthoquinone Derivative

CompoundDerivative TypeBacterial StrainMIC (µg/mL)Citation
NQF 2-Alkylamino-1,4-naphthoquinoneK. pneumoniae (β-lactamase positive)31.2 researchgate.net

Computational and Theoretical Studies on 1,4 Naphthalenedione, 2 Methylamino and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are crucial for their biological effects.

For analogues of 1,4-Naphthalenedione, 2-(methylamino)-, such as other 2-substituted amino-1,4-naphthoquinone derivatives, QSAR studies have been pivotal in elucidating the determinants of their anticancer activities. nih.govnih.gov For instance, a study on a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives revealed that their cytotoxic activity against various cancer cell lines, including HepG2, HuCCA-1, A549, and MOLT-3, could be effectively modeled using QSAR. nih.gov The developed models showed high predictive performance, indicating their reliability in forecasting the cytotoxic potential of similar compounds. nih.gov

The interpretation of descriptors within these QSAR models has highlighted the importance of certain physicochemical properties in governing the cytotoxic activities. nih.gov It has been generally observed that the hydrophobicity of 1,4-naphthoquinone (B94277) derivatives plays a significant role in their cytotoxic effects. nih.gov Furthermore, these models can guide the virtual construction and activity prediction of new derivatives, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. nih.gov For example, based on QSAR models, additional 1,4-naphthoquinone compounds were virtually designed, and their cytotoxic activities were predicted, providing a strategic direction for the development of novel anticancer agents. nih.gov

A 3D-QSAR study using comparative molecular field analysis (CoMFA) on a series of naphthoquinone derivatives against colorectal cancer cells generated a reliable model that suggested structural modifications to enhance anti-proliferative activity. mdpi.com This underscores the power of QSAR in refining the chemical structures of lead compounds to improve their therapeutic potential.

Key Findings from QSAR Studies on Naphthoquinone Analogues:

FindingImplication for Drug Design
Hydrophobicity is a key determinant of cytotoxicity. nih.govModifying substituents to optimize lipophilicity can enhance anticancer activity.
Specific structural features enhance or diminish biological activity. researchgate.netQSAR models can guide the rational design of more potent analogues.
Models can predict the activity of virtual compounds. nih.govPrioritizes the synthesis of the most promising candidates, saving time and resources.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For 1,4-Naphthalenedione, 2-(methylamino)- and its analogues, molecular docking has been instrumental in identifying potential biological targets and elucidating the molecular interactions that underpin their biological activity. A common target for many anticancer naphthoquinones is DNA topoisomerase-II, an enzyme crucial for DNA replication and transcription. nih.gov Docking studies have been performed to understand how these compounds inhibit the enzyme. For instance, studies on naphthoquinone fused cyclic α-aminophosphonates as novel topoisomerase II inhibitors have utilized molecular docking to explore their binding modes. imist.ma

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a naphthoquinone derivative, is then computationally placed into the active site of the protein. The simulation calculates the binding energy, which is an estimate of the affinity of the ligand for the protein. Lower binding energies typically indicate a more stable and favorable interaction.

For example, docking studies of various topoisomerase II inhibitors have revealed key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues in the ATP-binding site of the enzyme. researchgate.netresearchgate.netnih.gov These interactions are believed to be responsible for the inhibitory activity of the compounds. In a study of hybrids of 1,4-naphthoquinone with thymidine (B127349) derivatives, molecular docking simulations showed hydrophobic and electrostatic interactions with the BCL-2 protein, an important target in cancer therapy. mdpi.com The 1,4-naphthoquinone moiety was observed to form hydrophobic interactions with alanine (B10760859) and electrostatic interactions with aspartic acid residues. mdpi.com

The insights gained from molecular docking simulations are invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity for the target protein.

Example of Docking Results for a Naphthoquinone Analogue with Topoisomerase IIα:

LigandBinding Energy (kcal/mol)Key Interacting Residues
Rubidazone-32.894Not specified
m-AMSA-26.231Not specified
Bisantrene HCl-25.022Not specified
Mitoxantrone-25.843Not specified
(Data from a study on various topoisomerase II inhibitors, presented for illustrative purposes of typical binding energy values) researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are employed to assess the conformational flexibility of ligands and proteins and to evaluate the stability of the ligand-protein complex formed during molecular docking.

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the interactions, taking into account the flexibility of both the ligand and the protein in a simulated physiological environment. nih.gov This is crucial for confirming the stability of the predicted binding mode and for identifying any conformational changes that may occur upon ligand binding.

For complexes of naphthoquinone analogues with their protein targets, MD simulations can be run for several nanoseconds or even microseconds to observe the dynamic behavior of the system. nih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and that the binding mode is stable.

MD simulations can also provide a more detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time. youtube.com This information can help to refine the understanding of the binding mechanism and can guide further optimization of the ligand. For instance, MD simulations can reveal the importance of specific water molecules in mediating the interaction between the ligand and the protein, a detail that is often missed in static docking studies.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for calculating the structural, vibrational, and electronic properties of molecules with a good balance of accuracy and computational cost.

For 1,4-Naphthalenedione, 2-(methylamino)- and its analogues, DFT studies have provided valuable insights into their electronic properties, which are closely linked to their reactivity and biological activity. sphinxsai.comresearchgate.netsphinxsai.com These studies typically involve optimizing the molecular geometry of the compound and then calculating various electronic descriptors.

DFT calculations can be used to determine the distribution of electron density within the molecule, identify the most reactive sites, and predict its vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation. sphinxsai.comsphinxsai.com For example, a study on 2-amino-3-chloro-1,4-naphthoquinone used DFT to calculate its vibrational frequencies, which were found to be in good agreement with experimental values. sphinxsai.com

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. scielo.br For naphthoquinone derivatives, the HOMO-LUMO gap can provide insights into their potential for redox cycling, a mechanism that is often implicated in their biological activity.

DFT calculations on 2-amino-1,4-naphthoquinone and its derivatives have shown that the introduction of substituents can significantly affect the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap. researchgate.netscielo.br For instance, electron-donating groups tend to increase the energy of the HOMO, making the molecule a better electron donor, while electron-withdrawing groups lower the energy of the LUMO, making it a better electron acceptor. This modulation of the electronic properties can have a direct impact on the biological activity of the compounds.

Calculated Electronic Properties for 2-Amino-3-chloro-1,4-naphthoquinone (an analogue):

ParameterValue
HOMO Energy-6.87 eV
LUMO Energy-3.98 eV
HOMO-LUMO Gap2.89 eV
Ionization Potential6.87 eV
Electron Affinity3.98 eV
Global Hardness1.44 eV
Chemical Potential-5.42 eV
Global Electrophilicity10.20 eV
(Data from a DFT study on 2-amino-3-chloro-1,4-naphthoquinone) sphinxsai.com

The electron density distribution, which can also be calculated using DFT, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule interacts with biological macromolecules and for predicting its metabolic fate.

In Silico Prediction of Pharmacokinetic Properties (ADME) for Drug Discovery Applications

In addition to predicting biological activity, computational methods are extensively used to predict the pharmacokinetic properties of drug candidates, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Early assessment of ADME properties is critical in drug discovery to reduce the likelihood of late-stage failures due to poor pharmacokinetics.

For 1,4-Naphthalenedione, 2-(methylamino)-, various ADME parameters can be predicted using a range of in silico tools and models. These predictions are based on the chemical structure of the compound and its physicochemical properties.

The PubChem database provides a set of computed properties for 1,4-Naphthalenedione, 2-(methylamino)- (CID 464135) that offer a preliminary assessment of its drug-likeness and pharmacokinetic profile. nih.gov These properties include molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and topological polar surface area (TPSA). These parameters are often used in conjunction with rules of thumb, such as Lipinski's Rule of Five, to evaluate the potential for oral bioavailability.

Computed ADME-related Properties for 1,4-Naphthalenedione, 2-(methylamino)-:

PropertyValueReference
Molecular Weight187.19 g/mol Computed by PubChem 2.2
XLogP31.7Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Exact Mass187.063328530 DaComputed by PubChem 2.2
Topological Polar Surface Area46.2 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count14Computed by PubChem
Complexity306Computed by Cactvs 3.4.8.18
(Data sourced from PubChem CID 464135) nih.gov

Based on these computed properties, 1,4-Naphthalenedione, 2-(methylamino)- generally adheres to Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, Hydrogen Bond Donors < 5, Hydrogen Bond Acceptors < 10), suggesting that it has a reasonable profile for oral absorption. Further in silico studies can predict more specific ADME properties, such as its potential to cross the blood-brain barrier, its susceptibility to metabolism by cytochrome P450 enzymes, and its potential for causing toxicity.

Biosynthesis and Metabolic Transformations of Aminonaphthoquinones

Natural Occurrence and Biosynthetic Pathways of Naphthoquinones (General)

Naphthoquinones are produced by a wide variety of organisms, including plants, fungi, bacteria, and even some insects and marine invertebrates. nih.govfu-berlin.denih.gov In many cases, these compounds play a role in the organism's defense mechanisms. fu-berlin.de The biosynthesis of the fundamental naphthoquinone ring system primarily occurs through two major metabolic routes: the o-succinylbenzoate pathway and the polyketide pathway.

The o-succinylbenzoate (OSB) pathway is a key metabolic route for the biosynthesis of 1,4-naphthoquinones in most bacteria and all plants. nih.gov This pathway is responsible for producing the precursors for menaquinone (vitamin K2) in bacteria and phylloquinone (vitamin K1) in plants. nih.govnih.gov The pathway commences with the conversion of chorismate, an intermediate of the shikimate pathway, to o-succinylbenzoate. nih.gov A key enzyme in this pathway, o-succinylbenzoate synthase (OSBS), catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form OSB. ebi.ac.uk The OSB is then activated to its coenzyme A thioester, which subsequently undergoes cyclization to form 1,4-dihydroxy-2-naphthoate (DHNA). nih.gov DHNA serves as a crucial branch-point intermediate, leading to the formation of various specialized naphthoquinones, such as lawsone and juglone (B1673114) in certain plants. nih.gov

Key Intermediates in the O-Succinylbenzoate Pathway

Intermediate Precursor Product Organism Type
o-Succinylbenzoate (OSB) Chorismate and 2-Ketoglutarate 1,4-Dihydroxy-2-naphthoate (DHNA) Bacteria, Plants

The polyketide pathway represents another major route for the biosynthesis of naphthoquinones, particularly in fungi, lichens, and certain families of higher plants. fu-berlin.deresearchgate.net This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as extender units, in a process catalyzed by polyketide synthases (PKS). fu-berlin.de The resulting polyketide chain undergoes a series of cyclizations and aromatizations to form the naphthoquinone skeleton. fu-berlin.de For instance, in some bacteria, the formation of the 1,4-naphthoquinone (B94277) flaviolin (B1202607) is catalyzed by the creation of a pentaketide (B10854585) chain. fu-berlin.de Naphthoquinones synthesized via this pathway often exhibit different substitution patterns compared to those from the OSB pathway. researchgate.net

Comparison of Naphthoquinone Biosynthetic Pathways

Pathway Precursors Key Enzymes Typical Organisms Example Products
O-Succinylbenzoate Pathway Chorismate, 2-Ketoglutarate o-Succinylbenzoate synthase (OSBS) Bacteria, Plants Menaquinone, Phylloquinone, Lawsone nih.govnih.gov

Biotransformation of Aminonaphthoquinones by Biological Systems

The biological activity and toxicity of aminonaphthoquinones are profoundly influenced by their metabolic transformations within biological systems. nih.gov These transformations are primarily enzymatic redox reactions that can lead to either detoxification or metabolic activation, resulting in cellular damage. nih.govnih.gov

The metabolic fate of naphthoquinones is largely determined by the interplay between one-electron and two-electron reduction pathways.

DT-Diaphorase (NAD(P)H:quinone acceptor oxidoreductase or NQO1) is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to their corresponding hydroquinones. nih.govnih.gov This reaction is generally considered a detoxification pathway because the stable hydroquinones can be readily conjugated and excreted. nih.gov By directly converting the quinone to a hydroquinone (B1673460), DT-diaphorase bypasses the formation of reactive semiquinone radicals. nih.govnih.gov

NADPH-Cytochrome P450 Reductase (POR) is a membrane-bound enzyme, typically found in the endoplasmic reticulum, that transfers electrons from NADPH to cytochrome P450 enzymes. wikipedia.orgnih.gov In addition to its role with cytochrome P450, POR can also catalyze the one-electron reduction of quinones to form highly reactive semiquinone radical anions. nih.gov These semiquinones can then react with molecular oxygen in a process called redox cycling, which regenerates the parent quinone and produces superoxide (B77818) anion radicals. This cycle can repeat, leading to the continuous production of reactive oxygen species (ROS) and a state of oxidative stress. nih.gov

Key Enzymes in Naphthoquinone Metabolism

Enzyme Cellular Location Function Consequence for Naphthoquinones
DT-Diaphorase (NQO1) Cytosol Two-electron reduction Detoxification to stable hydroquinones nih.govnih.gov

The balance between the two-electron reduction by DT-diaphorase and the one-electron reduction by enzymes like cytochrome P450 reductase is a critical determinant of a naphthoquinone's toxicity. nih.govnih.gov The toxic effects of many quinones are linked to their ability to undergo redox cycling and act as electrophiles. nih.gov

The generation of ROS through one-electron reduction cycles can overwhelm the cell's antioxidant defenses, leading to oxidative stress. nih.gov This can cause damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cytotoxicity. nih.gov Furthermore, the electrophilic nature of the quinone ring allows it to form covalent bonds with cellular nucleophiles, such as the thiol groups in glutathione (B108866) and proteins, which can deplete cellular antioxidant capacity and disrupt protein function. nih.govnih.gov Therefore, the metabolic pathway a specific aminonaphthoquinone follows directly modulates its biological effect, shifting the balance between a therapeutic outcome and a toxicological hazard. nih.gov

Derivatization from Natural Naphthoquinones (e.g., Lawsone, Menadione)

While some aminonaphthoquinones occur naturally, many are synthesized via the chemical modification of readily available naphthoquinone precursors. acs.orgscielo.org.co The introduction of an amino group, such as the methylamino group in 1,4-naphthalenedione, 2-(methylamino)-, can significantly alter the compound's chemical properties and biological activities. redalyc.orgscielo.org.co Natural products like lawsone and the synthetic compound menadione (B1676200) are common starting materials for these derivatizations. scilit.comnih.gov

The synthesis of 2-(methylamino)-1,4-naphthalenedione can be achieved through several established chemical reactions. A common approach involves the nucleophilic substitution of a leaving group at the C-2 position of the naphthoquinone ring by methylamine (B109427). For example, 2,3-dichloro-1,4-naphthoquinone can react with amines to yield 2-amino-3-chloro-1,4-naphthoquinone derivatives. nih.gov Another method is the Michael addition of an amine to the activated double bond of the quinone ring, followed by oxidation. redalyc.org

Derivatization from Lawsone: Lawsone (2-hydroxy-1,4-naphthoquinone), the primary coloring agent in henna, is a valuable natural precursor for aminonaphthoquinone synthesis. redalyc.orgscilit.com The hydroxyl group can be converted into a better leaving group, or reactions like the Mannich reaction can be employed to introduce an aminomethyl group, which can be further modified. scielo.org.coscilit.com

Derivatization from Menadione: Menadione (2-methyl-1,4-naphthoquinone), also known as vitamin K3, is a widely used synthetic precursor. nih.gov The C-3 position of menadione is susceptible to nucleophilic attack. While direct amination is possible, it often proceeds through an intermediate where a leaving group is first introduced at the C-3 position. mdpi.com Alternatively, reactions can be designed starting from 1,4-naphthoquinone itself, where the C-2 and C-3 positions are available for functionalization. nih.gov For instance, 2-alkylamino derivatives of vitamin K3 have been synthesized and characterized. mdpi.com

Synthetic Approaches to Aminonaphthoquinones

Precursor Reaction Type Product Type
Lawsone (2-hydroxy-1,4-naphthoquinone) Mannich Reaction, Nucleophilic Substitution 3-Aminomethyl-2-hydroxy-1,4-naphthoquinones scielo.org.coscilit.com
Menadione (2-methyl-1,4-naphthoquinone) Nucleophilic Addition/Substitution 3-Amino-2-methyl-1,4-naphthoquinones mdpi.com

Future Directions and Emerging Research Avenues for 1,4 Naphthalenedione, 2 Methylamino

Design and Synthesis of Novel, Highly Potent Derivatives with Enhanced Selectivity

A primary focus of future research will be the rational design and synthesis of new derivatives of 1,4-naphthalenedione, 2-(methylamino)-. The goal is to create molecules with heightened potency and improved selectivity towards specific biological targets. This involves strategic modifications of the naphthoquinone scaffold. For instance, the introduction of different substituents at various positions on the ring can significantly alter the compound's electronic and steric properties, thereby influencing its biological activity. pharmainfo.in

One promising approach is the synthesis of hybrid molecules that combine the 1,4-naphthalenedione core with other pharmacologically active moieties. nih.gov For example, combining the naphthoquinone structure with a phosphonic acid group has yielded new compounds with significant anticancer activity. nih.gov Similarly, creating hybrids with nucleoside analogues like thymidine (B127349) has led to a new class of potential anticancer agents. mdpi.com The synthesis of derivatives with different side chain lengths has also been shown to impact bioactivity, with certain lengths enhancing desired effects. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a crucial role in this design process. nih.govelsevierpure.com These in silico techniques allow for the prediction of how newly designed molecules will interact with target proteins, enabling the prioritization of the most promising candidates for synthesis and further testing. nih.govfrontiersin.org

Exploration of New Therapeutic Applications Beyond Current Scope

While much of the research on 1,4-naphthalenedione derivatives has centered on their anticancer properties, their broad spectrum of biological activities suggests potential for other therapeutic applications. nih.govmdpi.com Future investigations should systematically explore these possibilities.

The known anti-inflammatory, antiviral, antifungal, and antibacterial properties of naphthoquinones present opportunities for developing new treatments for infectious diseases and inflammatory conditions. pharmainfo.inmdpi.comnih.gov For example, certain derivatives have shown activity against viruses like Influenza-A and Herpes Simplex Virus. nih.gov The structural versatility of the naphthoquinone core allows for modifications that could optimize these activities. bpasjournals.com

Furthermore, the potential of these compounds in areas such as neurodegenerative diseases and parasitic infections warrants deeper investigation. The ability of naphthoquinones to modulate oxidative stress pathways could be relevant for conditions like Alzheimer's disease. nih.govbpasjournals.com

Advanced In Vitro and In Vivo Preclinical Models for Efficacy and Mechanism Validation

To accurately assess the therapeutic potential of novel 1,4-naphthalenedione, 2-(methylamino)- derivatives, the use of advanced preclinical models is essential. Traditional two-dimensional cell cultures often fail to replicate the complexity of human tissues, which can lead to poor translation of in vitro findings to in vivo efficacy. nih.gov

Future research should leverage more sophisticated models such as:

Three-dimensional (3D) cell cultures and organoids: These models more closely mimic the in vivo environment and cellular interactions.

Organ-on-a-chip technologies: These microfluidic devices can simulate the function of human organs, providing a more accurate prediction of a drug's efficacy and toxicity. nih.gov

Translational animal models: The use of animal models that accurately reflect human disease pathology is crucial for validating the in vivo efficacy of new compounds. tno.nl For instance, diet-induced obese and diabetic mouse models can be used to study diabetic kidney disease. tno.nl

These advanced models will provide more reliable data on the efficacy and mechanism of action of new derivatives, increasing the likelihood of successful clinical translation.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of how 1,4-naphthalenedione, 2-(methylamino)- and its derivatives exert their biological effects, the integration of "omics" technologies is indispensable. nih.gov These high-throughput approaches allow for the comprehensive analysis of biological molecules.

Key omics technologies and their applications include:

Genomics: To identify genetic factors that may influence a patient's response to treatment.

Transcriptomics: To study how these compounds alter gene expression patterns in target cells. nih.gov

Proteomics: To identify the specific proteins that interact with the compounds and to understand how these interactions affect cellular pathways.

Metabolomics: To analyze changes in metabolic pathways in response to treatment. nih.govmdpi.com

By integrating data from these different omics levels, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers for treatment response, and uncover novel therapeutic targets. nih.gov For example, a combined transcriptomics and metabolomics approach has been used to elucidate the molecular shifts induced by a 2-methoxy-1,4-naphthoquinone-based compound in Penicillium italicum. nih.govmdpi.com

Development of Targeted Delivery Systems

Enhancing the therapeutic index of 1,4-naphthalenedione, 2-(methylamino)- derivatives—that is, maximizing their efficacy while minimizing off-target toxicity—is a critical goal. The development of targeted delivery systems offers a promising strategy to achieve this.

These systems are designed to deliver the drug specifically to the site of disease, such as a tumor, thereby reducing systemic exposure and associated side effects. Examples of targeted delivery approaches include:

Nanoparticle-based carriers: Encapsulating the drug in nanoparticles can improve its solubility, stability, and biodistribution.

Antibody-drug conjugates (ADCs): Linking the drug to an antibody that specifically recognizes a protein on the surface of cancer cells can ensure targeted delivery.

Liposomal formulations: These can alter the pharmacokinetic profile of the drug and enhance its accumulation in tumor tissues.

Improving the water dispersibility of these compounds is also a key consideration for their application. For instance, the synthesis of carbon dots based on 2-methoxy-1,4-naphthoquinone (B1202248) has been shown to improve its water dispersibility and inhibitory effect on certain fungi. nih.govmdpi.com

Collaborative Research Initiatives in Naphthoquinone Chemistry and Biology

Accelerating the pace of discovery and development in the field of naphthoquinone-based therapeutics will require a collaborative approach. Fostering partnerships between academic research institutions, pharmaceutical companies, and biotechnology firms can create a synergistic environment for innovation.

Such collaborations can facilitate:

Sharing of resources and expertise: Combining the synthetic chemistry expertise of one group with the biological screening capabilities of another can streamline the drug discovery process.

Access to specialized technologies: Collaborative efforts can provide access to cutting-edge technologies and infrastructure that may not be available to individual research groups.

Multidisciplinary approaches: Bringing together chemists, biologists, pharmacologists, and clinicians can lead to a more comprehensive and translational research program.

By working together, the scientific community can more effectively unlock the full therapeutic potential of 1,4-naphthalenedione, 2-(methylamino)- and its derivatives for the benefit of patients worldwide.

Q & A

Q. Table 1. Comparative Redox Potentials of 1,4-Naphthalenedione Derivatives

CompoundE1/2 (V vs. Ag/AgCl)MethodReference
2-(Methylamino)-1,4-ND-0.45CV/DPV
2-Benzylamino-1,4-ND-0.52CV/DPV
2-Morpholinyl-1,4-ND-0.38CV/DPV

Q. Table 2. Cytotoxicity of 1,4-Naphthalenedione Derivatives

CompoundCell Line (IC50, μM)ROS Increase (%)Apoptosis InductionReference
2-(Methylamino)-1,4-NDA549: 12.365Caspase-3+
LapacholA549: 28.740Caspase-3−

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.